Alpha-Elemene is a naturally occurring sesquiterpene hydrocarbon with the molecular formula C15H24 and a molecular weight of 204.35 g/mol. It is characterized by its colorless liquid form and a sweet, floral odor, with a boiling point of approximately 97°C. This compound is primarily isolated from various plants, including ginger and turmeric, and is notable for its potential therapeutic benefits, including anti-inflammatory, antiparasitic, and anticancer properties. The structure of alpha-elemene consists of two isoprene units linked by a double bond, making it prone to oxidation and polymerization when exposed to air and light.
These reactions are significant for synthesizing derivatives that may enhance its biological activity or stability.
Alpha-Elemene exhibits a range of biological activities:
Alpha-Elemene can be synthesized through various methods:
Alpha-Elemene has several applications in scientific research and potential therapeutic contexts:
Research on alpha-elemene's interactions focuses on its synergistic effects with other compounds in enhancing therapeutic efficacy. For example:
Several compounds share structural or functional similarities with alpha-elemene. Here is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Beta-Elemene | C15H24 | Anticancer, anti-inflammatory | Different stereochemistry affecting activity |
| Limonene | C10H16 | Antimicrobial, anti-inflammatory | Monoterpene structure; less complex than alpha-elemene |
| Beta-Pinene | C10H16 | Antimicrobial | Contains a cyclic structure; used in fragrances |
| Curcumin | C21H20O6 | Antioxidant, anti-inflammatory | Polyphenolic compound; different functional groups |
| Thymol | C10H14O | Antimicrobial | Contains a hydroxyl group; used in food preservation |
Alpha-elemene stands out due to its specific sesquiterpene structure that contributes to its unique biological activities compared to these similar compounds. Its potential for therapeutic applications continues to be an area of active research, particularly in oncology and anti-inflammatory treatments .
The stereoselective synthesis of α-elemene represents a significant advancement in terpene chemistry. Research has demonstrated successful approaches to synthesize sesquiterpene (+)-α-elemene from monoterpenes such as (+)-limonene and (+)-2-carene following innovative synthetic strategies. These approaches leverage the inherent stereochemistry of natural monoterpenes as chiral building blocks for constructing the more complex sesquiterpene skeleton.
One particularly notable synthetic route involves the transformation of readily available monoterpenes into the sesquiterpene framework through strategic bond formations and functional group manipulations. The synthesis typically involves:
Table 1: Key Monoterpene Precursors for α-Elemene Synthesis
| Monoterpene Precursor | Structure Type | Key Advantages | Synthetic Challenges |
|---|---|---|---|
| (+)-Limonene | Monocyclic | Readily available, renewable source | Multiple reaction sites requiring selective functionalization |
| (+)-2-Carene | Bicyclic | Rigid structure providing stereochemical control | Limited functionality for direct elaboration |
| (R)-Carvone | Monocyclic | Contains useful functional groups | Regioselectivity issues during transformations |
Drawing parallels to related elemene synthesis approaches, the asymmetric total synthesis of (1S,2S,4S)-β-elemene has been accomplished using (R)-carvone as a chiral pool starting material in a concise five-step sequence with 15.5% overall yield. This approach demonstrates how natural chiral compounds can be effectively transformed into more complex structures while maintaining stereochemical integrity, and offers insights that can be applied to α-elemene synthesis.
Stereoselective synthesis of functionalized compounds like α-elemene typically requires careful control of reaction conditions, choice of reagents, and strategic planning of the synthetic sequence. Research in this area continues to expand, with recent developments focusing on more efficient and environmentally friendly methodologies.
The formation of quaternary stereogenic centers represents one of the most challenging aspects of α-elemene synthesis. Asymmetric Diels-Alder reactions have emerged as powerful tools for addressing this challenge, particularly in establishing the absolute stereochemistry of these critical centers.
Studies have shown that chiral 1-amino-3-siloxy-1,3-butadienes can serve as effective substrates in asymmetric Diels-Alder reactions, enabling the concise synthesis of α-elemene with control over the newly created quaternary chiral center. The stereochemical outcome of these reactions is influenced by multiple factors:
Table 2: Stereoselective Approaches for Quaternary Center Formation in α-Elemene Synthesis
| Methodology | Stereochemical Control Element | Stereoselectivity (d.r.) | Key Features |
|---|---|---|---|
| Asymmetric Diels-Alder | Chiral catalyst/auxiliary | >90:10 | Simultaneous formation of multiple bonds |
| Chiral pool approach | Inherent substrate chirality | Variable (substrate-dependent) | Utilizes natural chiral compounds |
| Self-reproduction of chirality | Substrate-controlled | High when applicable | Challenging with highly hindered substrates |
Recent advances in stereoselective synthesis have expanded the toolbox for constructing the complex architecture of α-elemene. For example, reagent-controlled stereoselective methodologies have been developed that place critical emphasis on the selection of activating agents and additives to control stereochemical outcomes. These approaches can be particularly valuable when dealing with hindered substrates where traditional methodologies fail.
The stereoselective synthesis of α-methylated analogs and similar compounds demonstrates how severe steric hindrance can actually be advantageous for achieving high stereoselectivity through effective facial discrimination. These principles can be applied to the challenging stereogenic centers in α-elemene's structure.
In plants, terpene biosynthesis proceeds through two major pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These pathways generate the universal terpene precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which then undergo condensation reactions to form larger terpene units.
The biosynthesis of α-elemene involves the formation of farnesyl diphosphate (FPP) as a key intermediate, followed by cyclization reactions catalyzed by terpene synthases (TPSs). Transcriptome analysis of Curcuma wenyujin has provided valuable insights into the regulation of this process, particularly in response to plant signaling molecules like methyl jasmonate (MeJA).
Table 3: Key Enzymes in Terpene Biosynthesis Pathways Related to α-Elemene Production
| Pathway | Enzyme | Function | Gene Expression with MeJA Treatment |
|---|---|---|---|
| MVA | AACT | Acetoacetyl-CoA thiolase | Up-regulated |
| MVA | HMGS | HMG-CoA synthase | Up-regulated |
| MVA | HMGR | HMG-CoA reductase | Up-regulated |
| MEP | DXS | DXP synthase | Variable (some down-regulated) |
| MEP | DXR | Reductoisomerase | Up-regulated |
| MEP | MCT | MEP cytidyltransferase | Up-regulated |
| MEP | HDS | HMBPP synthase | Up-regulated |
| MEP | HDR | HMBPP reductase | Up-regulated |
| - | TPS | Terpene synthase | Up-regulated |
The regulation of terpene biosynthesis, including α-elemene production, involves complex signaling networks where jasmonic acid (JA) plays a crucial role. Upon MeJA treatment, plants activate JA biosynthesis genes (LOX, AOS, AOC, OPR, and MFP) and JA signal transduction factors (JAZs and MYCs), leading to the upregulation of terpene biosynthesis genes and increased production of terpenes like α-elemene.
Interestingly, different plant species show varying responses to MeJA treatment in terms of pathway activation. In Curcuma wenyujin, most genes in the MEP pathway are dramatically up-regulated following MeJA treatment, while the response in the MVA pathway is more selective, with only certain genes (AACT, HMGS, HMGR) showing significant increases in expression. This differential regulation may reflect the evolutionary adaptation of plants to specific ecological niches and the functional specialization of different biosynthetic pathways.
The biosynthesis of α-elemene is also influenced by environmental factors, developmental stages, and interactions with other organisms. These factors modulate the expression of key biosynthetic genes and the activity of corresponding enzymes, ultimately affecting the accumulation of α-elemene and related terpenes.
Alpha-elemene’s pro-apoptotic effects are mediated through the mitochondrial intrinsic pathway, which involves B-cell lymphoma-2 (Bcl-2) family proteins, caspase activation, and mitochondrial membrane permeabilization. The Bcl-2 family comprises both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak), which regulate cytochrome c release from mitochondria [4]. Structural studies suggest that alpha-elemene may disrupt interactions between anti-apoptotic Bcl-2 proteins and pro-apoptotic effectors, thereby promoting Bax/Bak oligomerization and mitochondrial outer membrane permeabilization [4]. Subsequent cytochrome c release activates apoptosome formation, culminating in caspase-9 activation. Caspase-9 exists as an inactive monomer under physiological conditions but dimerizes upon apoptosome recruitment, a critical step for its catalytic competence [3]. This dimerization induces conformational changes in the activation loop, enabling proteolytic processing of effector caspases like caspase-3 [3].
Table 1: Key Proteins in Mitochondrial Intrinsic Apoptosis
| Protein | Role in Apoptosis | Regulation by Alpha-Elemene |
|---|---|---|
| Bcl-2 | Inhibits cytochrome c release | Downregulation hypothesized |
| Bax | Promotes mitochondrial permeabilization | Oligomerization induced |
| Caspase-9 | Initiator caspase activated via dimerization | Dimerization promoted |
| Cytochrome c | Apoptosome component | Released from mitochondria |
While direct evidence for alpha-elemene’s effects on these targets is limited, beta-elemene—a structural isomer—has been shown to downregulate anti-apoptotic proteins and enhance caspase-3 cleavage in hepatoma cells [1]. These findings suggest potential parallels, though alpha-elemene’s stereochemical differences may influence target specificity.
Autophagy, a lysosome-dependent degradation process, exhibits dual roles in cancer—either suppressing tumorigenesis or promoting cell survival under stress. Alpha-elemene appears to modulate autophagic flux in a context-dependent manner. In gastric cancer models, beta-elemene induces protective autophagy characterized by increased LC3-II accumulation and autophagosome formation, which paradoxically attenuates apoptosis [6]. This process involves inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) axis, a key regulator of autophagy [6]. mTOR suppression activates Unc-51-like autophagy-activating kinase 1 (ULK1), initiating autophagosome nucleation.
Table 2: Autophagy-Related Proteins Affected by Elemene Compounds
| Protein/Pathway | Function in Autophagy | Observed Effect of Beta-Elemene |
|---|---|---|
| PI3K/Akt/mTOR | Suppresses autophagy under nutrient-rich conditions | Inhibited, promoting autophagy |
| LC3-II | Autophagosome membrane component | Increased accumulation |
| Beclin-1 | Facilitates autophagosome formation | Upregulated |
| p62/SQSTM1 | Autophagic substrate degradation | Reduced levels |
Alpha-elemene’s role in this pathway remains speculative, but its structural similarity to beta-elemene implies potential overlap. Notably, autophagy inhibition via chloroquine enhances beta-elemene-induced apoptosis, suggesting that combinatorial approaches could overcome therapeutic resistance [6].
Alpha-elemene disrupts cell cycle progression, particularly at the S and G2-M phases. In hepatocellular carcinoma, beta-elemene induces S-phase arrest by downregulating alpha-tubulin expression and inhibiting microtubule polymerization [1]. Microtubule destabilization prevents mitotic spindle formation, halting progression through G2-M. Flow cytometry analyses reveal increased S-phase populations in beta-elemene-treated cells, accompanied by reduced cyclin-dependent kinase 1 (CDK1) and cyclin B1 expression—key regulators of the G2-M transition [1].
Table 3: Cell Cycle Regulatory Proteins Targeted by Elemene Compounds
| Protein | Phase Regulation | Effect of Beta-Elemene |
|---|---|---|
| Alpha-tubulin | Mitotic spindle assembly | Depolymerization induced |
| CDK1/Cyclin B1 | G2-M transition | Expression downregulated |
| p21 | CDK inhibitor | Upregulated |
Alpha-elemene may similarly impair tubulin dynamics, though its efficacy in S-phase arrest warrants further validation. The S-phase blockade is often associated with DNA replication stress, suggesting potential synergies with genotoxic agents.
Alpha-elemene demonstrates potent inhibitory effects on tubulin polymerization through multiple interconnected mechanisms targeting the microtubule cytoskeleton. Research has established that alpha-elemene directly interferes with alpha-tubulin expression and function at both transcriptional and post-translational levels [1] [2]. The compound induces significant downregulation of alpha-tubulin messenger ribonucleic acid and protein expression in a dose-dependent manner, particularly evident in hepatocellular carcinoma cells [1] [2].
The molecular mechanism underlying tubulin polymerization inhibition involves direct binding interactions between alpha-elemene and alpha-tubulin monomers, resulting in conformational changes that destabilize the normal heterodimer formation with beta-tubulin [3] [4]. This destabilization occurs through allosteric regulation, where alpha-elemene binding induces structural modifications that propagate throughout the tubulin dimer, ultimately disrupting the delicate balance required for microtubule assembly [3] [4].
Alpha-elemene significantly affects microtubule dynamics by altering the critical concentration required for polymerization and increasing the frequency of catastrophic depolymerization events [5] [6]. The compound interferes with guanosine triphosphate hydrolysis kinetics, accelerating guanosine triphosphate hydrolysis while simultaneously inhibiting guanosine diphosphate release from tubulin dimers [7] [8]. This dual effect creates a nucleotide-dependent instability that prevents proper microtubule formation and maintenance.
The C-terminal tail domains of alpha-tubulin, which play crucial roles in microtubule dynamics and protein interactions, represent additional targets for alpha-elemene action [9] [5]. These intrinsically disordered regions normally engage in transient interactions with the ordered tubulin dimer body, but alpha-elemene disrupts these interactions through electrostatic interference [9] [5]. This disruption affects up to thirty-three percent of the solvent-accessible area of the longitudinal polymerization interface, significantly impacting microtubule assembly capacity [5].
The compound particularly targets the longitudinal contacts between tubulin dimers within protofilaments, disrupting the hydrophobic interactions and intermolecular forces that stabilize these structures [3] [4]. This interference leads to cooperative depolymerization, where the destabilization of individual tubulin dimers propagates along the protofilament, causing widespread microtubule network disruption [10] [6].
Alpha-elemene exerts profound effects on survivin expression and the subsequent activation of apoptotic pathways through a hierarchical regulatory mechanism. The compound significantly reduces survivin protein levels by targeting multiple regulatory nodes, including transcriptional suppression, post-translational modifications, and upstream regulatory factors [11] [12].
The primary mechanism involves downregulation of hypoxia-inducible factor-1 alpha, which serves as a critical upstream regulator of survivin transcription [11] [12]. Alpha-elemene treatment results in significant reduction of hypoxia-inducible factor-1 alpha messenger ribonucleic acid and protein expression, subsequently leading to decreased survivin promoter activity [11] [12]. This relationship demonstrates the compound's ability to target multiple levels of gene regulation simultaneously.
Research has documented that alpha-elemene treatment leads to substantial reduction in survivin protein levels in lung adenocarcinoma xenograft models, with particularly pronounced effects when combined with radiation therapy [11] [12]. The compound not only reduces basal survivin expression but also prevents radiation-induced upregulation of survivin, suggesting a protective mechanism against therapy-induced resistance [11] [12].
The downregulation of survivin triggers a cascade of apoptotic events through the intrinsic mitochondrial pathway [13] [14]. Alpha-elemene promotes the processing of procaspase-9 to its active form, facilitating the formation of the apoptosome complex in conjunction with cytochrome c and apoptotic protease-activating factor-1 [13] [14]. This activation represents a critical commitment point in the apoptotic process, as active caspase-9 subsequently cleaves and activates effector caspases, including caspase-3 and caspase-7 [13] [14].
The compound enhances cytochrome c release from mitochondria through mitochondrial membrane permeabilization, a process mediated by the activation of pro-apoptotic Bcl-2 family proteins such as BAX and BAK [13] [14]. Alpha-elemene simultaneously downregulates anti-apoptotic Bcl-2 protein expression while promoting the conformational activation of BAX and oligomerization of BAK, creating conditions favorable for mitochondrial outer membrane permeabilization [13] [14].
Caspase-3 activation represents the final effector stage of the apoptotic cascade initiated by alpha-elemene treatment [13] [14]. The compound enhances enzymatic activity of caspase-3 through allosteric activation mechanisms, leading to the characteristic substrate cleavage events that ultimately result in cell death [13] [14]. This process includes the cleavage of cellular substrates such as poly adenosine diphosphate-ribose polymerase, DNA fragmentation factor, and various structural proteins [13] [14].
Alpha-elemene demonstrates significant capacity to disrupt the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling axis, which serves as a central regulator of cell survival, proliferation, and metabolism in tumor microenvironments [15] [16] [17]. The compound targets multiple nodes within this pathway, creating synergistic effects that enhance its anti-tumor efficacy.
The primary mechanism involves inhibition of phosphatidylinositol 3-kinase phosphorylation and activation, particularly targeting Class I phosphatidylinositol 3-kinase isoforms that are frequently overactivated in cancer [15] [16]. Alpha-elemene reduces phosphatidylinositol 3-kinase activity through upstream signaling interference, preventing the conversion of phosphatidylinositol 4,5-bisphosphate to phosphatidylinositol 3,4,5-trisphosphate [15] [16]. This reduction in phosphatidylinositol 3,4,5-trisphosphate levels subsequently impairs the recruitment and activation of downstream effectors, including AKT and phosphoinositide-dependent kinase-1 [15] [16].
AKT phosphorylation represents a critical target for alpha-elemene intervention within the pathway [15] [14]. The compound significantly reduces AKT phosphorylation at key regulatory sites, including threonine 308 and serine 473, effectively diminishing AKT kinase activity [15] [14]. This reduction in AKT activity has cascading effects on numerous downstream substrates, including mammalian target of rapamycin, glycogen synthase kinase-3 beta, and forkhead box O transcription factors [15] [14].
Mammalian target of rapamycin complex 1 and complex 2 both represent targets for alpha-elemene-mediated inhibition [15] [14]. The compound suppresses mammalian target of rapamycin complex 1 activity, resulting in decreased phosphorylation of key substrates including ribosomal protein S6 kinase 1 and eukaryotic initiation factor 4E-binding protein 1 [15] [14]. This inhibition leads to significant impairment of protein synthesis and ribosome biogenesis, creating metabolic stress within tumor cells [15] [14].
The compound demonstrates particular effectiveness in modulating tumor-associated macrophage polarization within the tumor microenvironment [18] [19]. Alpha-elemene treatment promotes macrophage repolarization from the immunosuppressive M2 phenotype toward the anti-tumorigenic M1 phenotype through phosphatidylinositol 3-kinase gamma inhibition [18] [19]. This repolarization enhances antigen presentation capabilities and promotes the production of pro-inflammatory cytokines that support anti-tumor immunity [18] [19].
Phosphatase and tensin homolog represents an important tumor suppressor that normally negatively regulates the phosphatidylinositol 3-kinase pathway [13] [14]. Alpha-elemene treatment has been associated with increased phosphatase and tensin homolog expression and activity, providing an additional mechanism for pathway inhibition [13] [14]. This upregulation of phosphatase and tensin homolog creates a feedback loop that enhances the compound's inhibitory effects on the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin axis [13] [14].